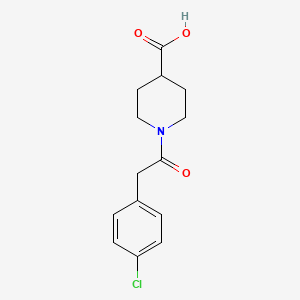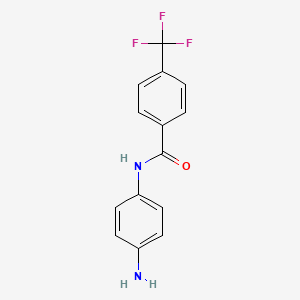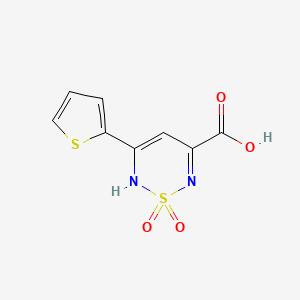![molecular formula C17H13ClFN3O2 B3071479 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-20-8](/img/structure/B3071479.png)
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
説明
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H13ClFN3O2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aurora Kinase Inhibitor Potential
The compound under discussion is closely related to a class of molecules investigated for their potential as Aurora kinase inhibitors. Such compounds, including those with structural modifications, have been explored for their ability to inhibit Aurora A, a kinase implicated in the progression of cancer. This suggests that derivatives of the specified chemical could have applications in cancer research and therapy by targeting key regulatory proteins involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Properties
Research into similar pyrazolopyridine derivatives has highlighted their potential antibacterial properties. Compounds structurally related to the one of interest have been synthesized and evaluated for antibacterial activities, demonstrating efficacy against various bacterial strains. This indicates that the compound , or its derivatives, could be explored further for their utility in combating bacterial infections, offering a new avenue for the development of antimicrobial agents (T. Maqbool et al., 2014).
Antiviral Activity
Compounds within the same family have also been assessed for their antiviral activities, specifically against viruses such as Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular stomatitis virus (VSV). This research underscores the potential of the compound for antiviral drug development, providing a foundation for future studies to explore its effectiveness against a wider range of viral pathogens (A. Bernardino et al., 2007).
Synthesis and Utilization in Heterocyclic Chemistry
The compound's structural motif is useful in the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science. Studies involving molecules with similar cyclopropyl and pyrazolopyridine components have led to the creation of diverse heterocycles, indicating that the compound could serve as a precursor or intermediate in synthesizing new molecules with potential biological or material applications (N. Pokhodylo et al., 2010).
Crystal Structure and Computational Studies
Crystal structure and computational studies of related pyrazolopyridine derivatives provide insights into their molecular behavior, which is crucial for drug design and material science. Understanding the compound's structural dynamics and interactions can aid in tailoring its properties for specific applications, ranging from optimized drug interactions with biological targets to material properties in technological applications (Li-qun Shen et al., 2012).
特性
IUPAC Name |
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-8-12-13(17(23)24)14(18)15(9-2-3-9)20-16(12)22(21-8)11-6-4-10(19)5-7-11/h4-7,9H,2-3H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJGUCMNCOLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)


![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)
![[6-cyclopropyl-4-(methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3071442.png)
![3,6-dicyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071449.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)
![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)
![1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071485.png)
![3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071491.png)
![5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071492.png)
